[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea
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Overview
Description
[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea is a synthetic compound with the molecular formula C10H13N3O2S and a molecular weight of 239.29. This compound has garnered interest in various scientific fields due to its unique biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea in the presence of an appropriate catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea can be compared with other similar compounds, such as:
- [(E)-(2,4-dimethoxyphenyl)methylideneamino]thiourea
- [(E)-(3,5-dimethoxyphenyl)methylideneamino]thiourea
- [(E)-(2,5-dimethoxyphenyl)methylideneamino]urea
These compounds share similar structural features but differ in the position of methoxy groups or the presence of different functional groups. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWGJLDKNTGFB-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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